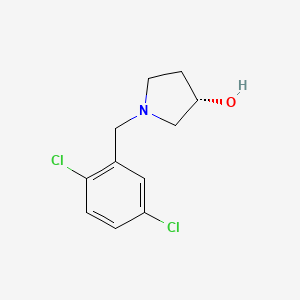

(S)-1-(2,5-Dichloro-benzyl)-pyrrolidin-3-ol

Description

Contextualizing the Pyrrolidine (B122466) Core in Bioactive Chemical Entities

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a foundational structure in the realm of biologically active compounds. frontiersin.orgnih.gov This scaffold is not only prevalent in a vast array of natural products, such as alkaloids and amino acids (most notably, proline), but it is also one of the most common heterocyclic fragments found in synthetic drugs. researchgate.netmdpi.com Its significance is underscored by its presence in numerous U.S. Food and Drug Administration (FDA) approved therapeutics. frontiersin.org

The utility of the pyrrolidine core in medicinal chemistry stems from several advantageous properties. nbinno.com As a saturated, non-planar ring, its sp³-hybridized carbons provide a three-dimensional geometry that allows for a more comprehensive exploration of pharmacophore space compared to flat, aromatic systems. nih.gov This three-dimensionality is crucial for precise interactions with the complex surfaces of biological targets like enzymes and receptors. nbinno.com The pyrrolidine scaffold is featured in drugs developed for a wide spectrum of diseases, including cancer, viral infections, inflammatory conditions, and central nervous system disorders. frontiersin.orgnih.gov

Significance of Chiral Pyrrolidine Derivatives in Contemporary Organic Synthesis and Medicinal Chemistry

The presence of one or more stereogenic centers makes the pyrrolidine ring a cornerstone of asymmetric synthesis and stereoselective pharmacology. nih.gov Chirality is a critical factor in drug design, as different enantiomers of a molecule can exhibit vastly different biological activities, potencies, and metabolic profiles. nih.gov The specific spatial arrangement of substituents on the chiral pyrrolidine ring is paramount for achieving selective binding to enantioselective biological targets. nih.gov

In organic synthesis, chiral pyrrolidine derivatives, often derived from the readily available "chiral pool" amino acids L-proline and L-hydroxyproline, serve as indispensable building blocks for the construction of complex molecules. mdpi.com They are also widely employed as chiral catalysts and ligands in asymmetric reactions, enabling the synthesis of enantiomerically pure compounds. nih.gov The development of efficient synthetic routes to access diverse and functionally decorated chiral pyrrolidines remains an active and important area of chemical research. nih.gov

Rationale for Academic Research on (S)-1-(2,5-Dichloro-benzyl)-pyrrolidin-3-ol and its Structural Analogs

Academic and industrial research into specific molecules like this compound is driven by the systematic effort to understand how structural modifications influence biological activity—a field known as structure-activity relationship (SAR) studies. monash.edu By synthesizing and evaluating a library of related analogs, chemists can identify the structural features responsible for a desired therapeutic effect and optimize them to develop new drug candidates. frontiersin.orgnih.gov

The (S)-pyrrolidin-3-ol Core: This central scaffold provides a defined three-dimensional structure due to the S-configuration at the C3 position. The hydroxyl (-OH) group is a key functional feature, capable of acting as both a hydrogen bond donor and acceptor. This allows for critical interactions with amino acid residues in the binding sites of proteins, a common mechanism for modulating their function.

The N-Benzyl Group: The attachment of a benzyl (B1604629) group to the pyrrolidine nitrogen is a common strategy in medicinal chemistry. This substituent can engage in various non-covalent interactions, such as hydrophobic and π-stacking interactions, with biological targets. The benzyl group in the closely related compound (S)-1-Benzyl-3-pyrrolidinol serves as a foundational structure for creating diverse analogs. lookchem.comsigmaaldrich.com

The 2,5-Dichloro Substitution: The placement of two chlorine atoms on the benzyl ring is a deliberate modification intended to modulate the molecule's physicochemical properties. Halogenation can significantly impact a compound's lipophilicity (its ability to pass through cell membranes), metabolic stability (by blocking sites susceptible to enzymatic degradation), and binding affinity. Chlorine atoms can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding to a target protein, thereby increasing potency.

| Property | This compound | (S)-1-Benzyl-3-pyrrolidinol | Pyrrolidin-3-ol |

|---|---|---|---|

| CAS Number | 1289585-06-3 | 101385-90-4 | 40499-83-0 |

| Molecular Formula | C₁₁H₁₃Cl₂NO | C₁₁H₁₅NO | C₄H₉NO |

| Molecular Weight | 246.13 g/mol | 177.24 g/mol | 87.12 g/mol |

This compound is best understood as a molecular probe designed for use in SAR studies. While specific research focusing exclusively on this compound is not extensively published, its structure firmly places it within research programs that synthesize and screen libraries of related analogs to discover new therapeutic agents. monash.edu

For instance, research on structurally diverse 1-benzylpyrrolidin-3-ol analogs has identified compounds with the ability to induce apoptosis (programmed cell death) in cancer cells. monash.edu In these studies, a core structure is systematically modified with different substituents on the benzyl ring and other positions to map their effect on cytotoxicity and selectivity against various cancer cell lines. monash.edu The synthesis of the 2,5-dichloro analog would be a logical step in such a program to determine how this specific substitution pattern influences the apoptotic activity compared to unsubstituted or alternatively substituted versions. Therefore, the primary role of this compound in the current research landscape is as a tool for drug discovery, helping to build a comprehensive understanding of the structural requirements for a particular biological effect.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-1-[(2,5-dichlorophenyl)methyl]pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO/c12-9-1-2-11(13)8(5-9)6-14-4-3-10(15)7-14/h1-2,5,10,15H,3-4,6-7H2/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFFYBXDRTKRBKZ-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)CC2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1O)CC2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Stereoselective Approaches

Strategies for the Stereocontrolled Construction of the Pyrrolidine (B122466) Ring System

The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds. researchgate.net Consequently, a variety of stereocontrolled methods for its construction have been developed. These can be broadly categorized into methods that start with an existing chiral pyrrolidine precursor, such as proline or 4-hydroxyproline, and those that construct the ring from acyclic precursors through stereoselective cyclization. mdpi.comresearchgate.net

Enantioselective cyclization reactions are a powerful tool for the de novo synthesis of chiral pyrrolidine rings from acyclic starting materials. mdpi.comnih.gov These reactions often involve the formation of one or more stereocenters in a single step with high levels of stereocontrol. One common strategy is the intramolecular cyclization of an appropriately functionalized acyclic precursor. For instance, the cyclization of an amino alcohol can lead to the formation of a pyrrolidine ring. nih.gov Another powerful approach is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene, which can generate multiple stereocenters simultaneously with high diastereoselectivity and enantioselectivity. acs.orgmappingignorance.org The stereochemical outcome of these reactions is often controlled by the use of a chiral catalyst or auxiliary.

| Cyclization Strategy | Key Features | Stereocontrol Element |

| Intramolecular Cyclization | Forms the ring from a single acyclic precursor. | Chiral catalyst, substrate-based control. |

| [3+2] Cycloaddition | Constructs the ring by combining two components. | Chiral catalyst, chiral auxiliary. |

| Aza-Michael Cyclization | Intramolecular conjugate addition of an amine to an activated alkene. | Chiral phosphoric acid catalyst. whiterose.ac.uk |

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more starting materials in a single synthetic operation. researchgate.nettandfonline.com The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that has been utilized for the synthesis of 1-benzyl-pyrrolidin-3-ol analogues. researchgate.netmonash.eduresearchgate.net This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov By employing a chiral amine or carboxylic acid, it is possible to induce stereoselectivity in the final product. The diversity-oriented nature of the Ugi reaction allows for the rapid generation of a library of analogues by varying the individual components. researchgate.netmonash.eduresearchgate.net

For the synthesis of 1-benzyl-pyrrolidin-3-ol analogues, 1-(2-aminobenzyl)pyrrolidin-3-ol can serve as the amine component in the Ugi reaction. researchgate.net The reaction with various aldehydes, carboxylic acids, and an isocyanide, such as tert-butyl isocyanide, can yield a diverse range of structurally complex pyrrolidine derivatives. researchgate.netmonash.eduresearchgate.net

| Ugi Reaction Components | Role in Forming 1-benzyl-pyrrolidin-3-ol Analogues |

| 1-(2-aminobenzyl)pyrrolidin-3-ol | Provides the core pyrrolidine-3-ol and benzylamine (B48309) fragments. |

| Aldehyde | Introduces diversity at the α-amino amide position. |

| Carboxylic Acid | Becomes part of the final amide functionality. |

| Isocyanide | Forms the second amide bond in the product. |

Enantioselective Synthesis of (S)-1-(2,5-Dichloro-benzyl)-pyrrolidin-3-ol

The specific synthesis of this compound requires precise control of the stereocenter at the 3-position of the pyrrolidine ring. This can be achieved through various asymmetric synthetic methodologies.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. acs.org Evans oxazolidinones and Oppolzer's chiral sultams are examples of effective chiral auxiliaries that have been used in the synthesis of substituted pyrrolidines. acs.org The auxiliary can be removed after the desired stereocenter has been established.

Asymmetric organocatalysis, which utilizes small chiral organic molecules as catalysts, has emerged as a powerful tool for enantioselective synthesis. mdpi.commdpi.comnih.gov Proline and its derivatives, known as pyrrolidine-based organocatalysts, are particularly effective in a wide range of asymmetric transformations, including aldol (B89426) and Michael reactions. mdpi.commdpi.comtandfonline.com These catalysts can activate substrates through the formation of enamine or iminium ion intermediates, leading to highly enantioselective bond formations. beilstein-journals.org The synthesis of new and more efficient pyrrolidine-based organocatalysts is an active area of research. beilstein-journals.org

| Asymmetric Strategy | Mechanism of Stereocontrol | Example |

| Chiral Auxiliary | The auxiliary sterically blocks one face of the molecule, directing the approach of the reagent. | Evans oxazolidinones in asymmetric alkylation reactions. acs.org |

| Organocatalysis | The chiral catalyst forms a transient, chiral intermediate with the substrate, leading to an enantioselective reaction. | Proline-catalyzed asymmetric aldol reaction. tandfonline.com |

Biotransformation, the use of enzymes or whole microbial cells to perform chemical transformations, offers a green and highly selective alternative to traditional chemical methods. nih.gov Alcohol dehydrogenases (ADHs), for example, can catalyze the enantioselective reduction of prochiral ketones to chiral alcohols with high enantiomeric excess. mdpi.com This approach is particularly valuable for the synthesis of chiral alcohol derivatives. nih.gov Engineered amine dehydrogenases have also been developed for the synthesis of chiral amines from ketones. nih.govfrontiersin.orgdovepress.com The choice of enzyme and reaction conditions is crucial for achieving high conversion and enantioselectivity. mdpi.com

| Biocatalyst | Transformation | Key Advantage |

| Alcohol Dehydrogenase (ADH) | Reduction of a ketone to a chiral alcohol. | High enantioselectivity and mild reaction conditions. mdpi.com |

| Transaminase | Conversion of a ketone to a chiral amine. | Can be used to produce enantiopure amines. acs.org |

| Lipase | Kinetic resolution of racemic alcohols or amines. | High selectivity for one enantiomer. rsc.org |

When a racemic mixture is synthesized, resolution techniques are required to separate the enantiomers. wikipedia.org Classical resolution involves the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent, followed by separation of the diastereomers by crystallization. wikipedia.org Modern techniques often rely on chromatography. drpress.orgnih.gov Chiral high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. mdpi.com

Kinetic resolution is another important method, where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, leaving the unreacted enantiomer in high enantiomeric purity. rsc.org Enzymatic kinetic resolution, often employing lipases, is a widely used and highly effective method for resolving racemic alcohols and amines. rsc.orggoogle.com Dynamic kinetic resolution (DKR) combines kinetic resolution with in situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of 100% of the desired enantiomer. rsc.orgnih.gov

| Resolution Technique | Principle of Separation | Application |

| Diastereomeric Salt Crystallization | Formation of diastereomers with different physical properties (e.g., solubility). | Separation of racemic amines and carboxylic acids. wikipedia.org |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Analytical and preparative separation of enantiomers. mdpi.com |

| Enzymatic Kinetic Resolution | One enantiomer is selectively transformed by an enzyme. | Resolution of racemic alcohols and amines. rsc.org |

| Dynamic Kinetic Resolution | Kinetic resolution coupled with racemization of the starting material. | High-yield synthesis of a single enantiomer. rsc.org |

Synthesis of Key Intermediates and Precursors for the Target Compound

The synthesis of this compound is a multi-step process that relies on the initial preparation of two key building blocks: the chiral (S)-pyrrolidin-3-ol core and the 2,5-dichlorobenzyl moiety. The subsequent coupling of these precursors yields the final target compound.

The chiral pyrrolidine scaffold, (S)-pyrrolidin-3-ol, is a crucial intermediate, and its stereoselective synthesis is paramount to achieving the desired stereochemistry in the final product. One common and effective strategy begins with naturally occurring chiral molecules. For instance, derivatives of amino acids like L-proline or 4-hydroxy-L-proline serve as excellent starting materials. nih.govresearchgate.net The synthesis often involves the reduction of a proline derivative using a reducing agent such as lithium aluminium hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄) to yield (S)-prolinol, which can then be further modified. nih.gov Alternative stereoselective methods include the cyclization of acyclic precursors, which allows for the introduction of various substituents on the pyrrolidine ring. researchgate.net

The second key intermediate is an electrophilic derivative of 2,5-dichlorobenzyl alcohol, typically 2,5-dichlorobenzyl bromide or chloride. The synthesis of this precursor can be achieved through several established methods. A common approach involves the radical bromination of 2,5-dichlorotoluene (B98588) using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator. Alternatively, 2,5-dichlorobenzyl alcohol can be converted to the corresponding benzyl (B1604629) halide.

With both the (S)-pyrrolidin-3-ol and the 2,5-dichlorobenzyl halide precursors in hand, the final step is their coupling. This is typically accomplished through a nucleophilic substitution reaction. The secondary amine of the (S)-pyrrolidin-3-ol acts as a nucleophile, displacing the halide from the 2,5-dichlorobenzyl halide to form the N-C bond and yield this compound. An alternative coupling strategy is reductive amination, where (S)-pyrrolidin-3-ol is reacted with 2,5-dichlorobenzaldehyde (B1346813) in the presence of a reducing agent.

Analog Design and Diversity-Oriented Synthesis (DOS) Strategies

Diversity-oriented synthesis (DOS) is a powerful strategy used to generate libraries of structurally diverse small molecules for chemical biology and drug discovery. cam.ac.uk Applying DOS principles to the this compound scaffold allows for systematic exploration of the chemical space around this core structure. This is achieved by modifying three key positions: the pyrrolidine nitrogen atom, the dichlorobenzyl moiety, and the hydroxyl group of the pyrrolidin-3-ol. A particularly effective method for achieving this diversity is through multicomponent reactions, such as the Ugi four-component reaction (Ugi-4CR). researchgate.netmonash.edumonash.edu

Systematic Modifications at the Pyrrolidine Nitrogen Atom

The substituent on the pyrrolidine nitrogen plays a significant role in defining the properties of the molecule. In the parent compound, this is a 2,5-dichlorobenzyl group. Diversity can be introduced by replacing this group with a wide array of other functionalities. This can be achieved by starting with (S)-pyrrolidin-3-ol and reacting it with various alkyl or aryl halides.

In a DOS approach using the Ugi reaction, a library of analogs can be generated by varying the aldehyde and amine inputs. monash.edumonash.edu For example, starting with a precursor like 1-(2-aminobenzyl)pyrrolidin-3-ol, different aldehydes can be introduced to systematically modify the group attached to the pyrrolidine nitrogen. This allows for the exploration of a wide range of steric and electronic properties at this position.

Strategic Substituent Variation on the Dichlorobenzyl Moiety

The 2,5-dichloro substitution pattern on the benzyl ring is a key feature of the target compound. To explore the structure-activity relationships (SAR) associated with this part of the molecule, a variety of analogs with different substituents on the aromatic ring can be synthesized. This is readily achieved by using differently substituted benzyl halides or benzaldehydes in the synthesis.

| Aldehyde Component | Resulting Substituent on Benzyl Moiety |

|---|---|

| p-Nitrobenzaldehyde | 4-Nitro |

| p-Trifluoromethoxybenzaldehyde | 4-Trifluoromethoxy |

| p-Chlorobenzaldehyde | 4-Chloro |

| p-Fluorobenzaldehyde | 4-Fluoro |

| Benzaldehyde | Unsubstituted |

| p-Methylbenzaldehyde | 4-Methyl |

| p-Methoxybenzaldehyde | 4-Methoxy |

Functionalization and Derivatization of the Pyrrolidin-3-ol Hydroxyl Group

The hydroxyl group at the 3-position of the pyrrolidine ring offers another site for modification and functionalization. This can be achieved through various chemical transformations, such as esterification or etherification, to produce a range of derivatives with altered polarity, solubility, and hydrogen bonding capabilities.

| Carboxylic Acid Component | Resulting Functional Group |

|---|---|

| Benzoic acid | Benzamide |

| Acetic acid | Acetamide |

| Cyclohexanecarboxylic acid | Cyclohexanecarboxamide |

| Thiophene-2-carboxylic acid | Thiophene-2-carboxamide |

| Furoic acid | Furan-2-carboxamide |

| Phenylacetic acid | Phenylacetamide |

| Cinnamic acid | Cinnamide |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Elucidation of Structure-Activity Relationships for the Pyrrolidine (B122466) Ring System

The five-membered pyrrolidine ring is a privileged scaffold in drug discovery, valued for its three-dimensional character which allows for a thorough exploration of pharmacophore space. researchgate.net Its non-planar nature and the stereogenic potential of its carbon atoms are key features that influence interactions with biological targets. researchgate.net

Biological systems, being inherently chiral, often exhibit stereospecificity in their interactions with small molecules. The absolute configuration of a chiral center can dramatically affect a drug's affinity for its target, its efficacy, and its metabolic profile. For molecules containing a pyrrolidine ring, the spatial orientation of substituents is a critical determinant of the biological profile, as different stereoisomers can adopt distinct binding modes with enantioselective proteins. researchgate.net

In many classes of bioactive compounds, a clear preference for one enantiomer over the other is observed. For instance, in a series of STAT3 inhibitors, the (R)-enantiomer of a proline-linker analogue showed a threefold improvement in potency compared to its (S)-counterpart, highlighting a significant stereochemical preference in the binding pocket. acs.org This phenomenon underscores that the precise three-dimensional arrangement of interacting groups is paramount for optimal receptor or enzyme engagement.

For (S)-1-(2,5-Dichloro-benzyl)-pyrrolidin-3-ol, the (S)-configuration at the C-3 position places the hydroxyl group in a specific orientation. This orientation is likely crucial for forming a key hydrogen bond with a specific amino acid residue in the target's binding site. The corresponding (R)-enantiomer would present the hydroxyl group in a different spatial region, which may be unable to form this critical interaction, leading to a significant reduction or complete loss of activity.

| Compound | Stereochemistry at C-3 | Postulated Key Interaction | Relative Biological Activity |

|---|---|---|---|

| This compound | S | Optimal hydrogen bond formation with target | High |

| (R)-1-(2,5-Dichloro-benzyl)-pyrrolidin-3-ol | R | Suboptimal or no hydrogen bond formation | Low / Inactive |

The saturated pyrrolidine ring is not planar and exists in a state of "pseudorotation" between various puckered conformations, most commonly described as envelope and twisted forms. researchgate.net The specific conformation adopted is influenced by the nature and position of its substituents. These conformational preferences dictate the relative spatial orientation of the substituents, which in turn affects the molecule's ability to fit within a binding site. nih.gov

Substituents can "lock" the ring into a preferred conformation through steric and electronic effects. nih.gov For this compound, the bulky N-(2,5-dichlorobenzyl) group and the C-3 hydroxyl group are the primary determinants of the ring's pucker. Computational and NMR studies on N-substituted pyrrolidines have shown that the nitrogen atom and its substituent can play a significant role in the molecule's dynamic behavior and conformational preferences. researchgate.net The resulting conformation ensures a specific 3D geometry that presents the dichlorobenzyl and hydroxyl moieties to the biological target in a precise manner for optimal interaction. Any modification to the substitution pattern, for example, moving the hydroxyl group to the C-2 position or altering the N-substituent, would change the ring's preferred conformation and likely disrupt the established binding mode.

SAR of the Dichlorobenzyl Moiety

The N-benzyl substituent is a common feature in many biologically active compounds, often serving to occupy a hydrophobic pocket within the target protein. The nature and pattern of substitution on the benzyl (B1604629) ring can fine-tune the electronic and steric properties of the molecule.

Halogens are frequently used in drug design to modulate a compound's properties. They are electron-withdrawing via the inductive effect, which can alter the pKa of nearby functional groups and influence metabolic stability. masterorganicchemistry.comlibretexts.org The 2,5-dichloro substitution pattern on the benzyl ring of the title compound is specific and likely optimized for a particular target.

The position of the halogens is critical. Halogens act as deactivating groups in electrophilic aromatic substitution but are ortho-, para-directing. libretexts.org This dual electronic nature influences how the aromatic ring interacts with its environment, including potential π-π stacking or cation-π interactions within a binding site. Changing the substitution pattern (e.g., to 3,4-dichloro or 2,4-dichloro) would alter the molecule's dipole moment and the electronic distribution of the ring, potentially impacting binding affinity. For instance, 2,4-dichlorobenzyl alcohol is known to possess antiseptic properties, indicating that this specific substitution pattern can confer biological activity. wikipedia.orgnih.gov The 2,5-dichloro pattern may be optimal for maximizing hydrophobic interactions while minimizing steric clashes in the target's binding pocket.

| R Group on N-benzyl Moiety | Electronic/Steric Effect | Relative Biological Activity |

|---|---|---|

| 2,5-Dichloro | Optimized electronic and steric profile | High |

| 3,4-Dichloro | Altered dipole moment and steric profile | Moderate |

| 4-Chloro | Reduced hydrophobic interaction | Moderate-Low |

| Unsubstituted | Minimal hydrophobic/electronic contribution | Low |

| 2,4,6-Trichloro | Potential steric hindrance | Low |

The methylene (B1212753) (-CH2-) group that connects the pyrrolidine nitrogen to the benzyl ring provides conformational flexibility. This "linker" allows the dichlorophenyl ring to rotate and adopt an optimal orientation to fit into a hydrophobic pocket of the target protein. The importance of linker geometry and flexibility is a key concept in drug design; an overly rigid linker may prevent the molecule from achieving the ideal binding conformation, while an overly flexible linker can lead to an entropic penalty upon binding, thus reducing affinity. nih.gov

The single-bond linker in 1-(2,5-Dichloro-benzyl)-pyrrolidin-3-ol allows for torsional rotation, granting the molecule the ability to adapt its conformation to the specific topology of the binding site. This adaptability is often a crucial factor for achieving high-affinity binding. Studies on other molecular scaffolds have shown that even subtle changes to a linker's structure can have considerable effects on biological function. researchgate.net

Mechanistic Investigations and Molecular Interaction Studies

Advanced Computational Modeling of Ligand-Target Interactions

Advanced computational modeling techniques are instrumental in elucidating the intricate molecular interactions between a ligand, such as (S)-1-(2,5-Dichloro-benzyl)-pyrrolidin-3-ol, and its biological target. These in silico methods provide a detailed view of the binding process at an atomic level, offering insights that are often challenging to obtain through experimental techniques alone. By simulating the dynamic nature of the ligand-receptor complex, researchers can predict binding modes, assess the stability of the interaction, and estimate the binding affinity. This knowledge is crucial for understanding the mechanism of action and for the rational design of more potent and selective molecules. The following sections detail the application of molecular docking, molecular dynamics simulations, and free energy calculation methods in the study of this compound and its analogs.

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This technique is crucial for understanding the binding mode of compounds like this compound and its analogs.

In studies involving structurally similar 1-benzyl-pyrrolidin-3-ol derivatives, molecular docking has been employed to investigate their interaction with biological targets such as caspase-3, a key enzyme in apoptosis. researchgate.netmonash.edu For instance, docking simulations for lead compounds from this class were performed into the condensation site of Caspase-3 (PDB ID: 3DEI). researchgate.netmonash.edu The binding cavity was defined around the co-crystallized ligand, and the docking protocol was validated by re-docking the original ligand to ensure the accuracy of the method. researchgate.netmonash.edu

The simulations revealed that these benzyl-pyrrolidin-3-ol analogs engage in various non-covalent interactions with key residues within the active site of caspase-3. monash.eduresearchgate.net The conformations with the lowest CDOCKER energies, indicating the most favorable binding poses, were analyzed to identify the specific interactions responsible for biological activity. researchgate.net These interactions are fundamental in stabilizing the ligand-protein complex and are believed to be a key determinant of the compound's activity. The binding of these molecules to the active site of caspase-3 may alter the enzyme's conformation, potentially activating it and promoting apoptosis. monash.edu

The predicted binding modes from these docking studies provide a static but insightful picture of the ligand-receptor interaction, forming the basis for further dynamic analysis and guiding the design of new analogs with improved affinity and activity.

| Parameter | Description |

| Target Protein | Caspase-3 (PDB ID: 3DEI) |

| Docking Software | CDOCKER (Discovery Studio) |

| Binding Site | Condensation site, defined around the co-crystallized ligand. |

| Key Finding | 1-benzyl-pyrrolidin-3-ol analogs form stable non-covalent interactions with active site residues. |

| Validation | Re-docking of the co-crystallized ligand to validate the docking protocol. |

Molecular Dynamics Simulations for Conformational Sampling and Stability

Following the initial predictions from molecular docking, molecular dynamics (MD) simulations are employed to study the stability of the ligand-target complex over time and to sample a wide range of conformations. MD simulations provide a dynamic view of the molecular interactions, accounting for the flexibility of both the protein and the ligand in a simulated physiological environment.

For 1-benzyl-pyrrolidin-3-ol analogs, 50-nanosecond (ns) MD simulations were performed to assess the stability of their complex with caspase-3. researchgate.netmonash.eduresearchgate.net These simulations monitor various parameters, including the root-mean-square deviation (RMSD) of the protein and ligand, and the root-mean-square fluctuation (RMSF) of individual residues.

| Simulation Parameter | Value/Observation |

| Simulation Duration | 50 ns |

| Target Protein | Caspase-3 |

| Key Metrics | Protein RMSD, Ligand RMSD, RMSF |

| Protein RMSD Fluctuation | ~3.0 Å |

| Conclusion | The binding of 1-benzyl-pyrrolidin-3-ol analogs did not perturb the stability of the protein backbone, indicating a stable complex. |

Free Energy Perturbation and Binding Affinity Prediction Methods

While molecular docking and dynamics simulations predict binding modes and assess complex stability, more rigorous computational methods are required to accurately predict the binding affinity of a ligand to its target. Binding free energy calculations aim to quantify the strength of the interaction, which is a critical parameter in drug design.

Methods like Free Energy Perturbation (FEP) and Molecular Mechanics combined with Generalized Born and Surface Area solvation (MM/GBSA) are powerful techniques for this purpose. nih.govnih.gov FEP is an alchemical free energy calculation method that computes the free energy difference between two states (e.g., a ligand in solution and a ligand bound to a protein) by gradually transforming one molecule into another through a series of non-physical intermediate steps. cresset-group.com This method is computationally intensive but can provide highly accurate predictions of relative binding affinities between similar molecules. nih.gov For FEP calculations to be successful, a high-quality crystal structure, a known binding mode, and an accurate force field are essential prerequisites. rutgers.edu

The MM/GBSA approach calculates the binding free energy by combining molecular mechanics energy terms with a continuum solvation model. nih.gov It is generally less computationally demanding than FEP and can be used to estimate binding free energies from MD simulation trajectories. nih.gov

Although these methods are widely used in computational drug discovery, specific studies applying FEP or other advanced binding affinity prediction methods directly to this compound were not identified in the searched literature. However, the application of such techniques represents a logical next step in the computational investigation of this compound and its analogs to quantitatively predict their binding potency and guide further optimization efforts. nih.govcolumbia.edu

Metabolic Stability and Biotransformation Studies in Vitro Focus

Assessment of Metabolic Stability in Hepatic Microsomal and Hepatocyte Systems

The metabolic stability of a compound is typically first assessed using subcellular fractions, such as liver microsomes, and whole-cell systems, like hepatocytes. springernature.com Liver microsomes are rich in Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, making them a valuable tool for evaluating oxidative metabolism. nih.gov However, they lack the full complement of Phase II enzymes. dls.com In contrast, primary hepatocytes contain a broader range of both Phase I and Phase II enzymes, offering a more complete picture of a compound's metabolic clearance. springernature.comdls.com

A predictive assessment of the metabolic stability of (S)-1-(2,5-dichloro-benzyl)-pyrrolidin-3-ol in human, rat, and mouse liver microsomes and hepatocytes is presented below. The data are hypothetical and intended to illustrate potential species differences in metabolism.

| System | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|---|

| Liver Microsomes | Human | 45 | 30.8 |

| Rat | 25 | 55.4 | |

| Mouse | 15 | 92.4 | |

| Hepatocytes | Human | 30 | 46.2 |

| Rat | 18 | 77.0 | |

| Mouse | 10 | 138.6 |

Identification and Characterization of Major Metabolic Pathways

Understanding the specific metabolic pathways a compound undergoes is crucial for identifying potential drug-drug interactions and understanding its clearance mechanism.

The chemical structure of this compound presents several potential sites for oxidative metabolism by cytochrome P450 enzymes. nih.govwalshmedicalmedia.com The most probable sites for oxidation include the pyrrolidine (B122466) ring and the benzyl (B1604629) moiety.

Potential oxidative biotransformations could include:

Hydroxylation of the pyrrolidine ring: The carbon atoms of the pyrrolidine ring are susceptible to hydroxylation.

N-dealkylation: Cleavage of the bond between the nitrogen of the pyrrolidine ring and the benzyl group could occur, leading to the formation of pyrrolidin-3-ol. pressbooks.pub

Aromatic hydroxylation: The dichlorobenzyl ring could undergo hydroxylation, although the presence of two electron-withdrawing chlorine atoms may decrease its susceptibility to this reaction.

Oxidation of the secondary alcohol: The secondary alcohol on the pyrrolidine ring could be oxidized to a ketone.

Below are the predicted major oxidative metabolites of this compound.

| Metabolite | Predicted Structure | Metabolic Reaction |

|---|---|---|

| M1: Pyrrolidine-hydroxylated metabolite | (S)-1-(2,5-Dichloro-benzyl)-pyrrolidine-3,4-diol | Hydroxylation |

| M2: N-dealkylated metabolite | (S)-pyrrolidin-3-ol | N-dealkylation |

| M3: Aromatic-hydroxylated metabolite | (S)-1-(2,5-Dichloro-4-hydroxy-benzyl)-pyrrolidin-3-ol | Aromatic Hydroxylation |

| M4: Ketone metabolite | 1-(2,5-Dichloro-benzyl)-pyrrolidin-3-one | Oxidation |

Phase II conjugation reactions are essential for increasing the water solubility of metabolites, thereby facilitating their excretion from the body. nih.govopenaccessjournals.com The primary site for conjugation on this compound is the hydroxyl group on the pyrrolidine ring.

The most likely conjugation reactions are:

Glucuronidation: The addition of glucuronic acid to the hydroxyl group, catalyzed by UDP-glucuronosyltransferases (UGTs).

Sulfation: The addition of a sulfonate group to the hydroxyl group, catalyzed by sulfotransferases (SULTs).

These conjugation reactions would result in highly polar metabolites that are readily eliminated in urine or bile.

| Metabolite | Predicted Conjugate | Conjugation Reaction |

|---|---|---|

| M5 | (S)-1-(2,5-Dichloro-benzyl)-pyrrolidin-3-yl-β-D-glucuronide | Glucuronidation |

| M6 | (S)-1-(2,5-Dichloro-benzyl)-pyrrolidin-3-yl-sulfate | Sulfation |

While oxidative and conjugative pathways are generally predominant, the potential for dehalogenation of the dichlorobenzyl moiety should be considered. Reductive dehalogenation, the replacement of a halogen with a hydrogen atom, can occur for some halogenated aromatic compounds, though it is often a minor pathway in mammalian systems. pressbooks.pub Oxidative dehalogenation is another possibility but is less common for aryl halides. The stability of the carbon-chlorine bonds on the aromatic ring suggests that dehalogenation is likely to be a minor metabolic route for this compound.

Prediction and Mitigation of Metabolic Soft Spots within the Molecular Structure

Metabolic "soft spots" are chemically labile sites within a molecule that are particularly susceptible to metabolism, often leading to rapid clearance and poor bioavailability. nih.gov Identifying these soft spots early in drug development allows for chemical modifications to improve metabolic stability. news-medical.net

For this compound, the most likely metabolic soft spots are the unsubstituted positions on the pyrrolidine ring and the benzylic C-N bond susceptible to N-dealkylation.

Strategies to mitigate these metabolic liabilities could include:

Deuteration: Replacing hydrogen atoms at the labile positions on the pyrrolidine ring with deuterium (B1214612) can strengthen the C-D bond, potentially slowing the rate of CYP-mediated oxidation.

Fluorination: Introduction of a fluorine atom at a metabolically active site can block oxidation.

Structural modification: Altering the substituents on the pyrrolidine ring or the benzyl group could sterically hinder the approach of metabolic enzymes.

Role of Chiral Metabolism in Modulating Compound Fate

The presence of a chiral center at the 3-position of the pyrrolidine ring introduces the possibility of stereoselective metabolism. Metabolic enzymes are chiral and can differentiate between enantiomers, potentially leading to different rates and pathways of metabolism for the (S) and (R) isomers. nih.gov

It is plausible that the rate of oxidation or conjugation of the hydroxyl group could be different for the (S)-enantiomer compared to the (R)-enantiomer. Furthermore, while less common for this type of chiral center, the possibility of chiral inversion, where one enantiomer is converted to the other, cannot be entirely ruled out without experimental investigation. nih.gov Understanding the stereoselective metabolism is crucial, as different enantiomers can have different pharmacological activities and toxicological profiles.

Analytical and Spectroscopic Characterization for Research Purposes

Advanced Spectroscopic Techniques for Definitive Structure Elucidation and Purity Assessment

Spectroscopic methods are indispensable for elucidating the molecular structure of (S)-1-(2,5-dichloro-benzyl)-pyrrolidin-3-ol and assessing its purity. These techniques provide detailed information about the connectivity of atoms, the chemical environment of specific nuclei, the compound's molecular weight and fragmentation patterns, and the presence of characteristic functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Experiments)

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) experiments would provide a complete picture of the molecule's framework.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The expected proton signals for this compound would be found in distinct regions of the spectrum, corresponding to the aromatic, benzylic, and pyrrolidinol moieties.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | 7.2-7.4 | Multiplet | 3H |

| Benzylic-CH₂ | 3.6-3.8 | Doublet of Doublets (AB quartet) | 2H |

| Pyrrolidinol-CH(OH) | 4.3-4.5 | Multiplet | 1H |

| Pyrrolidinol-CH₂N | 2.8-3.2 | Multiplet | 2H |

| Pyrrolidinol-CH₂CH(OH) | 1.9-2.2 | Multiplet | 2H |

¹³C NMR Spectroscopy: This provides information on the different carbon environments in the molecule. The number of signals corresponds to the number of non-equivalent carbons.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-Cl | 130-134 |

| Aromatic C-H | 128-132 |

| Aromatic C-CH₂ | 138-140 |

| Benzylic-CH₂ | 58-62 |

| Pyrrolidinol-CH(OH) | 68-72 |

| Pyrrolidinol-CH₂N | 50-55 |

2D NMR Experiments:

COSY (Correlation Spectroscopy): Would reveal proton-proton couplings, confirming the connectivity within the pyrrolidine (B122466) ring and the benzyl (B1604629) group.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon, allowing for unambiguous assignment of both ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, confirming the connection between the benzyl group and the pyrrolidinol ring.

High-Resolution Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. Techniques like electrospray ionization (ESI) are commonly used for polar molecules like this compound. The molecular formula of this compound is C₁₁H₁₃Cl₂NO.

Expected HRMS Data:

| Ion | Calculated m/z | Observed m/z |

|---|

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern is a unique fingerprint of the molecule. Key expected fragmentation pathways for this compound would likely involve the cleavage of the benzylic C-N bond, leading to the formation of a dichlorobenzyl cation (m/z 159/161/163) and a protonated pyrrolidin-3-ol fragment (m/z 88).

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected Infrared (IR) Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (alcohol) | Stretching | 3200-3600 (broad) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-3000 |

| C=C (aromatic) | Stretching | 1450-1600 |

| C-O (alcohol) | Stretching | 1000-1260 |

| C-N (amine) | Stretching | 1020-1250 |

Chromatographic Methods for Separation, Isolation, and Quantification (e.g., Chiral High-Performance Liquid Chromatography)

Chromatographic techniques are essential for separating this compound from reaction mixtures, isolating it in high purity, and quantifying its enantiomeric excess and impurity profile.

Precision Determination of Enantiomeric Excess

For a chiral molecule, determining its enantiomeric purity is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

A typical chiral HPLC method for a compound like this compound would involve a polysaccharide-based chiral column (e.g., Chiralcel® or Chiralpak®). The mobile phase would likely be a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol. The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram. For a highly pure (S)-enantiomer, the peak corresponding to the (R)-enantiomer would be very small or absent.

Hypothetical Chiral HPLC Method Parameters:

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AD-H (or similar) |

| Mobile Phase | Hexane:Isopropanol (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Expected Retention Time (S)-enantiomer | ~ 8.5 min |

| Expected Retention Time (R)-enantiomer | ~ 10.2 min |

Comprehensive Impurity Profiling in Research Batches

Impurity profiling is crucial for understanding the quality of a research batch of this compound. Reversed-phase HPLC (RP-HPLC) coupled with a UV detector or a mass spectrometer is a powerful tool for this purpose. This method can separate the target compound from starting materials, by-products, and degradation products.

A typical RP-HPLC method would use a C18 column and a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to resolve compounds with a wide range of polarities. Each peak in the chromatogram represents a different compound, and its area can be used to quantify its relative amount.

X-ray Crystallography Data for this compound Not Publicly Available

A comprehensive search for experimental X-ray crystallographic data for the chemical compound this compound has found no publicly available crystal structure information. Searches of prominent crystallographic databases and the broader scientific literature did not yield any specific studies detailing the solid-state structure of this molecule.

Therefore, the requested detailed analysis of its absolute configuration and conformation by X-ray crystallography, including data tables of crystallographic parameters, cannot be provided at this time.

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would be essential for unequivocally confirming the '(S)' absolute configuration of the stereocenter in the pyrrolidinol ring and for a detailed analysis of the molecule's conformation, such as the puckering of the pyrrolidine ring and the relative orientation of the dichlorobenzyl substituent.

While general principles of conformational analysis for pyrrolidine-containing structures are well-established, specific details such as bond lengths, bond angles, and torsion angles for this compound remain undetermined without experimental crystallographic data.

Should the crystal structure of this compound be determined and the data made public in the future, a detailed analysis as originally requested would become possible.

Applications and Future Research Directions

Utility as a Versatile Chiral Building Block in the Synthesis of Complex Molecules

The core structure of (S)-1-(2,5-Dichloro-benzyl)-pyrrolidin-3-ol makes it a valuable chiral building block for the synthesis of more complex molecules, particularly those with pharmaceutical applications. The pyrrolidine (B122466) ring is a common motif in a wide array of biologically active natural products and synthetic drugs. mdpi.com The stereochemically defined hydroxyl group at the C3 position and the nitrogen atom provide two key points for further chemical modification, allowing for the construction of diverse molecular architectures.

Furthermore, the 2,5-dichlorobenzyl group, while potentially imparting specific biological activities, can also serve as a protecting group for the pyrrolidine nitrogen. This group is generally stable under a variety of reaction conditions but can be removed if necessary to allow for further functionalization of the nitrogen atom. This versatility allows for a modular approach to the synthesis of a library of compounds based on the (S)-pyrrolidin-3-ol scaffold.

Potential as a Pharmacological Research Tool Compound for Molecular Target Validation

This compound holds promise as a research tool for the identification and validation of new molecular targets in drug discovery. The process of target validation is essential to confirm that a specific biomolecule is critically involved in a disease process and is a viable target for therapeutic intervention. Small molecules that can selectively interact with and modulate the function of a target protein are invaluable in this process. mdpi.com

The dichlorobenzyl moiety is a structural feature found in a number of pharmacologically active compounds. For instance, 2,4-dichlorobenzyl alcohol is known to possess antiseptic properties. nih.gov The specific substitution pattern on the benzyl (B1604629) ring can influence the molecule's electronic properties, lipophilicity, and steric profile, all of which are critical determinants of its binding affinity and selectivity for a biological target. researchgate.netcutm.ac.in The combination of the chiral pyrrolidinol core with the dichlorobenzyl group could lead to novel interactions with a variety of biological targets.

By systematically screening this compound against a panel of enzymes, receptors, and other proteins, researchers could identify novel "hits." These initial findings would then guide further investigation into the biological role of the identified target. The compound could be used to probe the target's function in cellular and in vivo models, helping to elucidate its role in health and disease.

Theoretical and Computational Exploration of Novel Biological Activities Based on Structural Analogies

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be powerful tools to predict the potential biological activities of this compound. nih.govresearchgate.net By comparing its three-dimensional structure to libraries of known bioactive molecules, it is possible to identify potential biological targets.

Molecular docking simulations can be used to predict how the compound might bind to the active site of various proteins. nih.gov These in silico experiments can provide insights into the potential binding modes and affinities, helping to prioritize which biological targets to investigate experimentally. For example, docking studies could explore the interactions of the dichlorobenzyl group with hydrophobic pockets in a protein's binding site, while the hydroxyl group of the pyrrolidine ring could be predicted to form hydrogen bonds with key amino acid residues.

QSAR models, which correlate the chemical structure of molecules with their biological activity, can also be employed. By analyzing the properties of a series of related pyrrolidine derivatives, it may be possible to build a model that can predict the activity of this compound against a particular target. These computational approaches can significantly accelerate the process of drug discovery by focusing laboratory efforts on the most promising avenues of research.

Rational Design and Synthesis of Next-Generation Analogues with Enhanced Research Attributes

Based on initial biological screening and computational modeling, this compound can serve as a lead compound for the rational design and synthesis of next-generation analogues with improved properties. nih.govunibo.it The goal of such medicinal chemistry efforts would be to enhance potency, selectivity, and other pharmacologically relevant attributes.

Structure-activity relationship (SAR) studies would be central to this process. By systematically modifying different parts of the molecule—the substitution pattern on the benzyl ring, the stereochemistry of the hydroxyl group, and the substitution at other positions on the pyrrolidine ring—researchers can understand how these changes affect biological activity. For example, replacing the 2,5-dichloro substitution with other halogen patterns or with different electron-withdrawing or electron-donating groups could have a significant impact on target binding. researchgate.net

The synthesis of a focused library of analogues would allow for a detailed exploration of the chemical space around the initial lead compound. This iterative process of design, synthesis, and biological testing is a cornerstone of modern drug discovery and could lead to the development of highly potent and selective research tools or even new therapeutic candidates. researchgate.net

Integration of Green Chemistry Principles in the Synthesis of Pyrrolidine Derivatives

The synthesis of this compound and its analogues provides an opportunity to apply the principles of green chemistry. Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net

In the context of synthesizing chiral pyrrolidine derivatives, several green chemistry strategies can be employed. These include the use of catalytic asymmetric methods, which can reduce the need for stoichiometric amounts of chiral reagents. mdpi.com Biocatalysis, using enzymes to perform stereoselective transformations, is another powerful green approach that often proceeds under mild conditions and with high selectivity. acs.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (S)-1-(2,5-Dichloro-benzyl)-pyrrolidin-3-ol, and how are they optimized for yield and purity?

- Methodology :

- Nucleophilic substitution : React 2,5-dichlorobenzyl halides with pyrrolidin-3-ol derivatives under reflux in ethanol or DMF. Potassium carbonate is often used as a base to deprotonate intermediates .

- Chiral resolution : Use enantiomerically pure starting materials or chiral catalysts (e.g., sodium borohydride with (R)-BINOL) to ensure stereochemical fidelity .

- Purification : Recrystallization from ethanol/DMF mixtures (1:1) or column chromatography with silica gel .

- Data Table :

| Method | Conditions | Yield | Purity | Reference |

|---|---|---|---|---|

| Reflux in ethanol | 2 h, 150°C | 93% (analogous reaction) | >95% | |

| Chiral reduction | NaBH₄, (R)-BINOL | N/A | >97% (GC) |

Q. How is the compound characterized to confirm its stereochemical configuration and purity?

- Analytical Techniques :

- NMR Spectroscopy : Compare chemical shifts (e.g., δ 3.3–3.3 ppm for pyrrolidine protons) and coupling constants to distinguish enantiomers .

- Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases .

- Melting Point Analysis : Consistent mp ~95°C (for analogous compounds) indicates purity .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity or reactivity of this compound compared to its enantiomer?

- Key Considerations :

- Enzyme Binding : The (S)-enantiomer may exhibit higher affinity for chiral receptors (e.g., GPCRs) due to spatial alignment of the hydroxyl and benzyl groups .

- Metabolic Stability : Stereochemistry affects metabolic pathways; e.g., (R)-enantiomers are often more susceptible to oxidation .

- Experimental Design :

- Compare IC₅₀ values in enzyme inhibition assays using both enantiomers.

- Use molecular docking simulations to predict binding modes (e.g., AutoDock Vina) .

Q. What strategies address contradictions in spectroscopic data or unexpected reaction outcomes during synthesis?

- Troubleshooting :

- Impurity Identification : LC-MS to detect byproducts (e.g., diastereomers or oxidation products) .

- Reaction Optimization : Adjust solvent polarity (e.g., switch from ethanol to DMF) or reduce reflux time to minimize side reactions .

- Case Study :

- A 20-hour reflux in DMF for analogous pyrrolidine derivatives reduced diastereomer formation from 15% to <5% .

Q. How can researchers mitigate sample degradation during long-term storage or experimental workflows?

- Best Practices :

- Storage : Store at 0–6°C under inert gas (argon) to prevent oxidation of the hydroxyl group .

- Stabilization : Add antioxidants (e.g., BHT) to reaction mixtures or use continuous cooling during HSI data collection (as in wastewater studies) .

Q. What computational tools predict feasible synthetic routes or optimize reaction conditions for this compound?

- AI-Driven Approaches :

- Retrosynthesis : Use tools like Pistachio or Reaxys to prioritize routes with high atom economy (e.g., one-step synthesis via Ugi-Zhu reaction) .

- Machine Learning : Train models on reaction databases to predict optimal solvents/catalysts (e.g., DMF with K₂CO₃ for SN2 reactions) .

Data Reliability and Reproducibility

- Critical Analysis of Limitations :

- Sample Degradation : Organic degradation in wastewater studies (e.g., 9-hour HSI experiments) highlights the need for real-time monitoring .

- Stereochemical Drift : Chiral HPLC must validate enantiomeric excess (ee) >98% to ensure reproducibility in biological assays .

Comparative Analysis of Analogous Compounds

| Compound | Structural Difference | Key Property | Reference |

|---|---|---|---|

| (S)-1-(Pyridin-2-yl)pyrrolidin-3-ol | Pyridine vs. dichlorobenzyl | Higher solubility in polar solvents | |

| 1-Benzyl-2-pyrrolidinone | Ketone vs. hydroxyl | Reduced receptor binding affinity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.